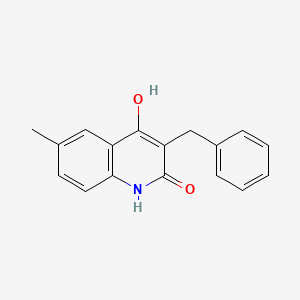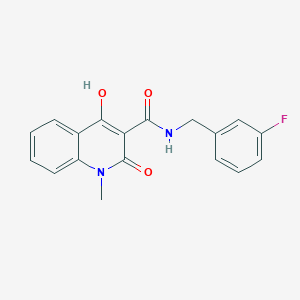![molecular formula C9H8N4O6 B5913700 7-hydroxy-1,3-dimethyl-6-nitropyrido[2,3-d]pyrimidine-2,4,5(1H,3H,8H)-trione](/img/structure/B5913700.png)
7-hydroxy-1,3-dimethyl-6-nitropyrido[2,3-d]pyrimidine-2,4,5(1H,3H,8H)-trione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-hydroxy-1,3-dimethyl-6-nitropyrido[2,3-d]pyrimidine-2,4,5(1H,3H,8H)-trione is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is also known as H-89 and is a selective inhibitor of protein kinase A (PKA). PKA is a crucial enzyme that plays a vital role in various cellular processes, including metabolism, gene expression, and cell differentiation.
作用機序
H-89 selectively inhibits PKA by binding to the catalytic subunit of the enzyme. This binding prevents the activation of PKA, which leads to the inhibition of downstream signaling pathways. PKA is involved in regulating various cellular processes, including cell growth, metabolism, and gene expression. Therefore, the inhibition of PKA by H-89 can have significant effects on cellular function.
Biochemical and Physiological Effects:
H-89 has been shown to have various biochemical and physiological effects. In cancer cells, H-89 induces apoptosis by activating caspase-3 and caspase-9, which leads to the cleavage of poly (ADP-ribose) polymerase (PARP). Additionally, H-89 has been found to inhibit the activity of nuclear factor-kappa B (NF-kB), which is a transcription factor involved in regulating inflammation and immune responses.
実験室実験の利点と制限
One of the advantages of using H-89 in lab experiments is its selectivity for PKA. This selectivity allows researchers to specifically target PKA and study its effects on cellular processes. However, one limitation of using H-89 is its potential off-target effects. H-89 has been shown to inhibit other kinases, such as protein kinase G (PKG), which can lead to unintended effects on cellular function.
将来の方向性
There are several future directions for research involving H-89. One area of interest is the development of H-89 derivatives that have improved selectivity and efficacy. Additionally, further studies are needed to understand the potential off-target effects of H-89 and how they may impact cellular processes. Finally, the therapeutic potential of H-89 in treating cancer and inflammatory diseases should be further explored through preclinical and clinical studies.
In conclusion, H-89 is a unique chemical compound that has gained significant attention in scientific research due to its selective inhibition of PKA. Its potential therapeutic applications in cancer and inflammatory diseases make it a promising drug candidate. Further research is needed to fully understand the biochemical and physiological effects of H-89 and its potential off-target effects.
合成法
The synthesis of H-89 involves the reaction of 6-nitro-1,3-dimethyluracil with acetic anhydride, followed by the addition of hydroxylamine hydrochloride. The product is then purified through recrystallization. This synthesis method is widely used in laboratories to produce H-89 for research purposes.
科学的研究の応用
H-89 has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a promising drug candidate for cancer treatment. Additionally, H-89 has been found to have anti-inflammatory properties and could be used to treat inflammatory diseases such as arthritis.
特性
IUPAC Name |
5-hydroxy-1,3-dimethyl-6-nitro-8H-pyrido[2,3-d]pyrimidine-2,4,7-trione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N4O6/c1-11-6-3(8(16)12(2)9(11)17)5(14)4(13(18)19)7(15)10-6/h1-2H3,(H2,10,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXFMBXVUUMAZJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=C(C(=O)N2)[N+](=O)[O-])O)C(=O)N(C1=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N4O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione, 5,7-dihydroxy-1,3-dimethyl-6-nitro- | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[4-(2-cyano-3-ethoxy-1-hydroxy-3-oxo-1-propen-1-yl)phenyl]-1,3-dioxo-5-isoindolinecarboxylic acid](/img/structure/B5913629.png)

![7-phenyl-9-(trifluoromethyl)pyrido[2',3':4,5]thieno[2,3-b]pyridine-2,4-diol](/img/structure/B5913650.png)









